BenchChemオンラインストアへようこそ!

5-(4-Fluoropyrrolidin-2-yl)-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride

Lipophilicity optimization ADME prediction Lead-likeness

5-(4-Fluoropyrrolidin-2-yl)-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride (CAS 2097937-47-6) is a fluorinated heterocyclic compound belonging to the 1,2,4-oxadiazole/pyrrolidine hybrid class. Its free base (CAS 2097937-46-5) has a molecular formula of C₉H₁₄FN₃O and a molecular weight of 199.23 g/mol; the hydrochloride salt has a molecular weight of 235.69 g/mol.

Molecular Formula C9H15ClFN3O
Molecular Weight 235.69
CAS No. 2097937-47-6
Cat. No. B2944090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluoropyrrolidin-2-yl)-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride
CAS2097937-47-6
Molecular FormulaC9H15ClFN3O
Molecular Weight235.69
Structural Identifiers
SMILESCC(C)C1=NOC(=N1)C2CC(CN2)F.Cl
InChIInChI=1S/C9H14FN3O.ClH/c1-5(2)8-12-9(14-13-8)7-3-6(10)4-11-7;/h5-7,11H,3-4H2,1-2H3;1H
InChIKeyCAGNKSLJCGSFLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Fluoropyrrolidin-2-yl)-3-(propan-2-yl)-1,2,4-oxadiazole Hydrochloride (CAS 2097937-47-6): Structural Identity and Procurement-Relevant Physicochemical Profile


5-(4-Fluoropyrrolidin-2-yl)-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride (CAS 2097937-47-6) is a fluorinated heterocyclic compound belonging to the 1,2,4-oxadiazole/pyrrolidine hybrid class [1]. Its free base (CAS 2097937-46-5) has a molecular formula of C₉H₁₄FN₃O and a molecular weight of 199.23 g/mol; the hydrochloride salt has a molecular weight of 235.69 g/mol [1]. The compound features a 4-fluoropyrrolidine moiety at position 5 and an isopropyl (propan-2-yl) substituent at position 3 of the 1,2,4-oxadiazole ring, with computed XLogP3 of 1.3, topological polar surface area (TPSA) of 51 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [1]. It is commercially available from multiple suppliers at purities of 97–98% .

Why 3-Isopropyl Substitution in 5-(4-Fluoropyrrolidin-2-yl)-3-(propan-2-yl)-1,2,4-oxadiazole Hydrochloride Cannot Be Interchanged with Close-In Analogs


Within the 5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole series, the substituent at the 3-position of the oxadiazole ring directly governs lipophilicity (XLogP3), steric bulk, and metabolic susceptibility [1][2]. The 3-isopropyl (branched) substituent in this compound confers an XLogP3 of 1.3, which is meaningfully higher than the 3-methyl analog (XLogP3 = 0.5) and 3-ethyl analog (XLogP ≈ 1.0), but lower than the 3-phenyl analog (XLogP3 = 1.8) [1]. Furthermore, although the 3-propyl (linear) constitutional isomer shares the same molecular formula and computed XLogP3 of 1.3, the branched isopropyl group presents a distinct three-dimensional steric footprint that can differentially influence target binding, metabolic stability, and off-rate kinetics [1][3]. Generic substitution with any close-in analog therefore risks altering the pharmacokinetic and pharmacodynamic profile in ways that cannot be predicted without explicit comparative experimental data for the specific biological target of interest [2].

Quantitative Differentiation Evidence for 5-(4-Fluoropyrrolidin-2-yl)-3-(propan-2-yl)-1,2,4-oxadiazole Hydrochloride vs. Closest Analogs


Computed Lipophilicity (XLogP3 = 1.3) Occupies a Differentiated Intermediate Range vs. 3-Methyl (XLogP3 = 0.5) and 3-Phenyl (XLogP3 = 1.8) Analogs

The target compound (3-isopropyl-substituted free base) exhibits a computed XLogP3 of 1.3, positioning it between the more polar 3-methyl analog (XLogP3 = 0.5) and the more lipophilic 3-phenyl analog (XLogP3 = 1.8) [1][2]. The 3-ethyl analog has a reported XLogP of approximately 1.0, confirming a stepwise lipophilicity gradient across the alkyl series . The 3-propyl (linear) constitutional isomer shares an identical XLogP3 of 1.3, but the branched isopropyl group of the target compound introduces a distinct steric topology [1][3]. This intermediate lipophilicity is within the range generally considered favorable for oral bioavailability and CNS penetration (XLogP 1–3).

Lipophilicity optimization ADME prediction Lead-likeness

CNS Drug-Likeness Profile: TPSA of 51 Ų Combined with XLogP3 of 1.3 Falls Within Established BBB-Penetrant Chemical Space

The target compound (free base) has a topological polar surface area (TPSA) of 51 Ų, which is below the widely cited threshold of <70 Ų associated with favorable CNS penetration, and an XLogP3 of 1.3 within the 1–3 range considered optimal for BBB permeation [1][2]. With only one hydrogen bond donor (the pyrrolidine NH) and a molecular weight of 199.23 Da—well under the 400 Da Ro5 limit—the compound fulfills multiple CNS drug-likeness criteria simultaneously [1]. In contrast, the 3-phenyl analog (TPSA = 51 Ų, XLogP3 = 1.8, MW = 233.24 Da) carries additional lipophilicity burden that may increase the risk of promiscuous binding and metabolic liability [3]. The TPSA value is invariant across the 4-fluoropyrrolidine-oxadiazole series, making the differentiated XLogP3 the critical variable for CNS lead prioritization.

CNS drug discovery Blood-brain barrier Drug-likeness

Hydrochloride Salt Form Provides Aqueous Solubility and Crystallinity Advantages Over the Free Base for In Vitro and In Vivo Assay Preparation

The hydrochloride salt (CAS 2097937-47-6, MW 235.69 g/mol) is the commercially prevalent form of this compound, offered at ≥97% purity by multiple suppliers . Salt formation with HCl introduces a permanent ionic charge at the pyrrolidine nitrogen (predicted pKa of the free base conjugate acid ≈ 5.47), which typically enhances aqueous solubility relative to the neutral free base (CAS 2097937-46-5) [1]. This is a practical differentiator when preparing DMSO stock solutions or aqueous dilution series for biochemical and cell-based assays, where the free base may exhibit limited solubility at physiological pH. The hydrochloride salt also provides improved solid-state stability and more consistent weighing accuracy for quantitative pharmacology laboratories.

Salt selection Aqueous solubility Formulation

1,2,4-Oxadiazole/Pyrrolidine Hybrids Demonstrate DNA Gyrase and Topoisomerase IV Dual Inhibition with Nanomolar Potency in Published Antibacterial Series

In a published series of 1,2,4-oxadiazole/pyrrolidine hybrids, the most potent analogs (compounds 16 and 17) exhibited DNA gyrase IC₅₀ values of 180 nM and 210 nM respectively, compared to novobiocin (IC₅₀ = 170 nM), and E. coli Topo IV IC₅₀ of 13 µM (comparable to novobiocin at 11 µM) [1]. Compound 17 showed an MIC of 55 ng/mL against E. coli, outperforming ciprofloxacin (60 ng/mL). An earlier series report noted compound 16 achieving an IC₅₀ of 120 nM against E. coli gyrase, lower than novobiocin (170 nM), with MIC values of 24 ng/mL (S. aureus) and 62 ng/mL (E. coli), comparing favorably with ciprofloxacin (30 and 60 ng/mL) [2]. The target compound shares the identical 4-fluoropyrrolidine-oxadiazole pharmacophore scaffold and thus represents a starting point for antibacterial lead optimization within this chemotype.

DNA gyrase inhibition Topoisomerase IV Antibacterial

Pyrrolidine-Oxadiazole Scaffold Delivers Low-Micromolar Anthelmintic Activity with Mammalian Cell Selectivity Against Haemonchus contortus

A medicinal chemistry optimization campaign based on the pyrrolidine-oxadiazole scaffold identified compounds with IC₅₀ values ranging from 0.78 to 22.4 µM against the motility and development of parasitic larval stages of Haemonchus contortus, with high selectivity confirmed in a mammalian cell counter-screen [1]. Among the most potent were compounds 118a and 118b, each with IC₅₀ = 0.78 µM against third-stage larvae, and compound 118c with IC₅₀ = 3.2 µM against fourth-stage larvae [2]. The target compound carries the identical pyrrolidine-oxadiazole core and a substituent pattern (3-isopropyl) that falls within the SAR-optimized alkyl series; branched alkyl substituents at the oxadiazole 3-position were explicitly explored in this SAR study [1].

Anthelmintic drug discovery Neglected tropical diseases Parasitology

1,2,4-Oxadiazole Core Is Protected by Composition-of-Matter Patents for YAP/TAZ–TEAD Inhibition in Oncology, with the 3-Isopropyl Substituent Being Permissible Within the Claimed Generic Scope

US Patent 11,661,403 B2 (Vivace Therapeutics, issued May 2023) discloses substituted 1,2,4-oxadiazole compounds as inhibitors of the YAP/TAZ–TEAD protein–protein interaction for the treatment of cancers mediated by Hippo pathway dysregulation [1]. The Markush structure in Claim 1 encompasses a wide range of substituents at the oxadiazole 3- and 5-positions, including substituted or unsubstituted C₁–C₆ alkyl (which covers isopropyl), and specifically includes pyrrolidine-containing heterocycles at the 5-position [1]. While specific biological data for the target compound are not disclosed in the patent, the structural permissiveness of the claimed genus confirms that the 3-isopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole scaffold falls within the intellectual property landscape of this emerging oncology target class [1][2].

YAP/TAZ-TEAD inhibition Hippo pathway Cancer therapeutics

Procurement-Relevant Application Scenarios for 5-(4-Fluoropyrrolidin-2-yl)-3-(propan-2-yl)-1,2,4-oxadiazole Hydrochloride Based on Quantitative Differentiation Evidence


CNS-Targeted Lead Optimization Programs Requiring a Balanced Lipophilicity Starting Point

Medicinal chemistry teams pursuing CNS drug targets (e.g., GPCRs, ion channels, or neurotransmitter transporters expressed in the central nervous system) can prioritize this compound as a starting scaffold based on its favorable CNS drug-likeness parameters: TPSA of 51 Ų (< 70 Ų threshold), XLogP3 of 1.3 (within the 1–3 optimal range), and low molecular weight of 199.23 Da (free base) [1][2]. The 3-isopropyl substituent provides an intermediate lipophilicity that avoids the potential permeability limitations of the 3-methyl analog (XLogP3 = 0.5) and the promiscuity risks of the 3-phenyl analog (XLogP3 = 1.8) [1]. The hydrochloride salt form (CAS 2097937-47-6) facilitates aqueous solubility for in vitro pharmacology assays and in vivo PK studies .

Antibacterial SAR Expansion Leveraging the Validated DNA Gyrase/Topoisomerase IV Dual-Target Pharmacophore

Groups conducting antibacterial drug discovery against Gram-positive and Gram-negative pathogens can use this compound as a core scaffold for systematic SAR exploration at the oxadiazole 3-position [1]. Published 1,2,4-oxadiazole/pyrrolidine hybrids have demonstrated DNA gyrase IC₅₀ values as low as 120 nM and MIC values of 24 ng/mL (S. aureus) and 55–62 ng/mL (E. coli), in several cases outperforming ciprofloxacin and matching novobiocin [1][2]. The 3-isopropyl substituent represents a specific SAR point within the alkyl series; comparative testing against 3-methyl, 3-ethyl, and 3-propyl analogs can reveal potency and spectrum trends driven by lipophilicity and steric effects at this position [1].

Anthelmintic Hit-to-Lead Optimization Using a Scaffold with Demonstrated Parasite Selectivity

For neglected tropical disease programs focused on drug-resistant parasitic nematodes, the pyrrolidine-oxadiazole scaffold has proven antiparasitic activity against H. contortus larval stages (IC₅₀ as low as 0.78 µM) with high selectivity over mammalian cells [1]. The 3-isopropyl-substituted compound can be incorporated into hit-to-lead libraries alongside its close-in analogs (3-methyl, 3-ethyl, 3-propyl, 3-tert-butyl) to define the optimal alkyl substitution for anthelmintic potency, metabolic stability, and species spectrum [1]. The hydrochloride salt's reliable purity (≥97%) and aqueous compatibility make it suitable for medium-throughput phenotypic screening and in vivo efficacy models [2].

YAP/TAZ–TEAD Inhibitor Discovery Within a Patent-Protected Chemical Space for Oncology

Cancer biology groups investigating Hippo pathway targets can procure this compound as a structurally eligible entry point into the 1,2,4-oxadiazole chemical space claimed by US Patent 11,661,403 B2 for YAP/TAZ–TEAD inhibition [1]. Although target-specific activity data for this exact compound are not publicly disclosed, the patent's generic Formula (I) explicitly includes C₁–C₆ alkyl at the oxadiazole 3-position and heterocycloalkyl at the 5-position, covering the 3-isopropyl-5-(4-fluoropyrrolidin-2-yl) substitution pattern [1]. Procurement enables freedom-to-operate evaluation and preliminary biochemical screening against TEAD-dependent luciferase reporter assays or YAP/TAZ–TEAD TR-FRET displacement assays before committing to custom synthesis of more elaborated analogs [1].

Quote Request

Request a Quote for 5-(4-Fluoropyrrolidin-2-yl)-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.